1,3-Bis(1-phenylpropan-2-yl)urea
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Overview
Description
1,3-Bis(1-phenylpropan-2-yl)urea is an organic compound with the molecular formula C19H24N2O and a molecular weight of 296.41 g/mol It is known for its unique structure, which includes two phenylpropan-2-yl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(1-phenylpropan-2-yl)urea can be synthesized through the reaction of 1-phenylpropan-2-amine with isocyanates . The reaction typically involves the use of solvents such as dichloromethane or toluene and is carried out under controlled temperature conditions to ensure high yields.
Industrial Production Methods: Industrial production of this compound often involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent . This method is preferred due to its efficiency and the relatively mild reaction conditions required. The reaction is typically conducted in large-scale reactors with continuous monitoring of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(1-phenylpropan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Bis(1-phenylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Bis(1-phenylpropan-2-yl)urea can be compared with other similar compounds, such as:
1,3-Diphenylurea: Similar structure but lacks the propan-2-yl groups, resulting in different chemical and biological properties.
1,3-Bis(1-methyl-2-phenylethyl)urea: Similar structure but with methyl groups instead of propan-2-yl groups, affecting its reactivity and applications.
Uniqueness: The presence of the phenylpropan-2-yl groups in this compound imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-bis(1-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C19H24N2O/c1-15(13-17-9-5-3-6-10-17)20-19(22)21-16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H2,20,21,22) |
InChI Key |
ZTPZWUDSURJLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)NC(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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